Sugiol

Vue d'ensemble

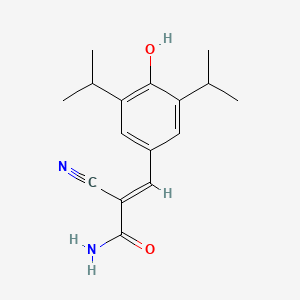

Description

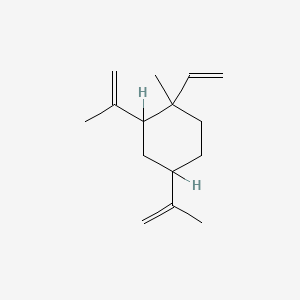

Sugiol is a naturally occurring phenolic diterpenoid, specifically classified as an abietane derivative of ferruginol. It is commonly found in the resin of conifers and has been used as a biomarker for specific families of conifers such as Cupressaceae, Podocarpaceae, and Araucariaceae . This compound has garnered significant interest due to its diverse biological activities, including anti-tumor, anti-microbial, antioxidant, and anti-viral properties .

Applications De Recherche Scientifique

Sugiol has a wide range of scientific research applications:

Chemistry: this compound is used as a biomarker for identifying specific families of conifers.

Medicine: This compound has shown promise in cancer treatment, particularly in inhibiting the proliferation of gastric and endometrial cancer cells It also exhibits anti-microbial and anti-viral activities.

Mécanisme D'action

Target of Action

Sugiol, a natural compound with anticancer properties, has shown promise in various cancer types . The primary targets of this compound are enzymes and nuclear receptors . One of the key targets is the oncogenic protein STAT3, which is constitutively active in malignant tumors .

Mode of Action

This compound interacts with its targets, leading to various changes in cellular processes. It directly inhibits the enzyme transketolase, leading to a build-up of reactive oxygen species (ROS) and stress-induced cell death . This compound’s -OH group, carbonyl group, and phenyl ring demonstrate hydrogen-bonding interactions with specific residues of the target protein, along with Vander Waals and hydrophobic interactions .

Biochemical Pathways

This compound affects several biochemical pathways. It induces oxidative stress, leading to an increase in intracellular levels of ROS . This elevation of ROS levels inhibits cell-cycle progression and induces cell-cycle arrest at the G1 phase . This compound also downregulates inflammatory genes such as NF-κB, COX-2, TNF-alpha, IL-1beta, and IL-6 .

Pharmacokinetics

This compound has high gastrointestinal (GI) absorption levels with good Blood–Brain Barrier (BBB) penetration levels .

Result of Action

This compound effectively suppresses the proliferation of human gastric cancer cells, leading to apoptotic cell death . It reduces the viability and proliferation of cells in a dose-dependent manner . This compound treatment significantly suppresses the growth and proliferation of both cell lines in a dose-dependent manner .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the rapid mineralization processes required to preserve biomolecules can degrade the organic matter, but either extract or trap chemical biomarkers in the clay mineral matrix during the early stages of mineralization, protecting those molecules from breakdown .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sugiol can be synthesized through various chemical routes. One common method involves the oxidation of ferruginol, which is another phenolic diterpenoid. The reaction typically employs oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, particularly conifer resins. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Sugiol undergoes several types of chemical reactions, including:

Oxidation: this compound can be further oxidized to produce various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into less oxidized forms.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted this compound compounds .

Comparaison Avec Des Composés Similaires

Sugiol is often compared with other phenolic diterpenoids, particularly ferruginol, from which it is derived. Similar compounds include:

Ferruginol: Differs from this compound by the absence of an oxo group bound to ring B.

Phytol: An acyclic diterpene, unlike the tricyclic structure of this compound.

Uniqueness

This compound’s unique combination of biological activities, including its potent anti-tumor and anti-microbial properties, sets it apart from other similar compounds. Its ability to inhibit STAT3 and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .

Propriétés

IUPAC Name |

6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-12(2)13-9-14-15(10-16(13)21)20(5)8-6-7-19(3,4)18(20)11-17(14)22/h9-10,12,18,21H,6-8,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEHJNRNYPOFII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sugiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

511-05-7 | |

| Record name | SUGIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sugiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

295 - 297 °C | |

| Record name | Sugiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-cyclohexyl-3-hydroxy-4-[[3-(1H-imidazol-5-yl)-2-[[3-phenyl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]-N-(1,3-dihydroxy-2-methylpropan-2-yl)-3-methylpentanamide](/img/structure/B1681100.png)

![[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)

![5-Thiazolecarboxamide, 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)-](/img/structure/B1681106.png)

![2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B1681115.png)

![2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B1681116.png)